molecular formula C18H19F3N4O3 B15203951 Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate

Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate

Cat. No.: B15203951
M. Wt: 396.4 g/mol
InChI Key: DEVXVVMPDGIZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate is a heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core substituted with:

  • A 6,6-dimethyl group on the dihydropyrrolo ring, enhancing steric stability.
  • A 4-(trifluoromethyl)benzamido moiety at position 3, likely contributing to hydrophobic interactions and metabolic resistance.
  • An ethyl ester at position 2, which may improve solubility or serve as a prodrug motif.

Properties

Molecular Formula

C18H19F3N4O3

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl 6,6-dimethyl-3-[[4-(trifluoromethyl)benzoyl]amino]-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate

InChI

InChI=1S/C18H19F3N4O3/c1-4-28-16(27)25-14(12-9-22-17(2,3)13(12)24-25)23-15(26)10-5-7-11(8-6-10)18(19,20)21/h5-8,22H,4,9H2,1-3H3,(H,23,26)

InChI Key

DEVXVVMPDGIZDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=C2CNC(C2=N1)(C)C)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate typically involves multiple steps, including the formation of the dihydropyrrolo[3,4-c]pyrazole core and the introduction of the trifluoromethyl and benzamido groups. Common synthetic routes may involve:

    Formation of the Dihydropyrrolo[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Benzamido Group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamido and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzamido group can interact with biological targets through hydrogen bonding and hydrophobic interactions. The dihydropyrrolo[3,4-c]pyrazole core may interact with enzymes or receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Physicochemical Properties Synthesis Method (Key Steps)
Target Compound Pyrrolo[3,4-c]pyrazole 6,6-dimethyl; 3-(4-CF3-benzamido); 2-ethyl ester Not reported (likely solid) Likely Pd-catalyzed coupling or condensation
4-(1-Methyl-6-(4-(trifluoromethyl)phenyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)benzonitrile Pyrazolo[3,4-c]pyrazole 1-methyl; 6-(4-CF3-phenyl); 3-benzonitrile Colorless solid; PE/EtOAc chromatography Suzuki-Miyaura coupling (Pd(PPh3)4, Cs2CO3)
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile Pyrazole 5-ethoxymethyleneamino; 3-(4-F-phenyl); 4-nitrile White solid; mp 194–196°C Reflux with triethyl orthoformate
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 8-cyano; 7-(4-NO2-phenyl); 5,6-diethyl ester Yellow solid; mp 243–245°C One-pot two-step reaction
1-(2-Ethyl-4-(2,2,2-trifluoroethylsulfonyl)cyclopentyl)-6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazine Pyrrolo-triazolo-pyrazine Trifluoroethylsulfonyl; ethylcyclopentyl Not reported (purified via DCM/m-CPBA) Sulfonation with m-CPBA

Structural Divergences and Implications

Core Heterocycle :

  • The target compound’s pyrrolo[3,4-c]pyrazole core differs from pyrazolo[3,4-c]pyrazole () and imidazo[1,2-a]pyridine (). The fused pyrrolo ring in the target may confer conformational rigidity compared to simpler pyrazoles .

Ester vs. Nitrile: The target’s ethyl ester contrasts with the benzonitrile in . Esters are more hydrolytically labile but can enhance solubility, whereas nitriles offer stronger dipole interactions .

Synthetic Pathways: Suzuki coupling () and Pd-catalyzed methods are common for introducing aryl groups. The target’s benzamido group may require amidation steps, while the ethoxymethyleneamino group in involves orthoester condensation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.